molecular formula C34H47NO8 B1212649 8-Acetyl-14-benzoylchasmanine CAS No. 4296-54-2

8-Acetyl-14-benzoylchasmanine

Cat. No. B1212649
CAS RN: 4296-54-2
M. Wt: 597.7 g/mol
InChI Key: YVVFVJVAHWNXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Acetyl-14-benzoylchasmanine is a natural product found in Aconitum with data available.

Scientific Research Applications

Anticancer Properties

8-Acetyl-14-benzoylchasmanine has shown promise in cancer research. For instance, 2-acetyl-benzylamine isolated from Adhatoda vasica exhibited significant anticancer properties against leukemia cells, suggesting a potential therapeutic role for similar compounds (Balachandran et al., 2017).

Acetylcholinesterase Inhibition

Compounds related to 8-Acetyl-14-benzoylchasmanine, such as benzisoxazole derivatives, have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), which are relevant in the context of Alzheimer's Disease treatment (Villalobos et al., 1994).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to 8-Acetyl-14-benzoylchasmanine, is a histone deacetylase (HDAC) inhibitor. This suggests a potential application in regulating gene expression and treating cancer (Zhou et al., 2008).

Neurochemical Monitoring

In neuroscience, compounds like 8-Acetyl-14-benzoylchasmanine can aid in neurochemical monitoring, as demonstrated by a study using benzoyl chloride for determining neurotransmitters and metabolites (Song et al., 2012).

Carcinogenic Interaction Studies

N-benzoyloxy-N-methyl-4-aminoazobenzene, structurally related to 8-Acetyl-14-benzoylchasmanine, has been studied for its interactions with DNA, shedding light on mechanisms of carcinogenicity (Tarpley et al., 1982).

properties

CAS RN

4296-54-2

Product Name

8-Acetyl-14-benzoylchasmanine

Molecular Formula

C34H47NO8

Molecular Weight

597.7 g/mol

IUPAC Name

[8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO8/c1-7-35-17-32(18-38-3)14-13-24(40-5)34-22-15-21-23(39-4)16-33(43-19(2)36,26(30(34)35)28(41-6)29(32)34)25(22)27(21)42-31(37)20-11-9-8-10-12-20/h8-12,21-30H,7,13-18H2,1-6H3

InChI Key

YVVFVJVAHWNXNY-UHFFFAOYSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)COC

Other CAS RN

77757-14-3

synonyms

8-acetyl-14-benzoylchasmanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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